molecular formula C29H36O10 B15240997 KadsuralignanG

KadsuralignanG

Cat. No.: B15240997
M. Wt: 544.6 g/mol
InChI Key: JIIONVBSCCDHNA-XNTDXEJSSA-N
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Description

Kadsuralignan G is a dibenzocyclooctadiene lignan isolated from plants of the genus Kadsura (Schisandraceae family), notably Kadsura longipedunculata and related species. Structurally, it features a bicyclic framework with two benzene rings fused to an eight-membered oxygenated ring, characteristic of lignans in this genus. Key functional groups include methoxy, hydroxyl, and methyl substituents, which contribute to its bioactivity .

This compound has attracted attention for its anti-inflammatory, antioxidant, and cytotoxic properties.

Properties

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

(3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-4,4-dimethoxy-2-methylbut-2-enoate

InChI

InChI=1S/C29H36O10/c1-14-9-17-11-19(32-4)26(35-7)24(30)22(17)23-18(12-20-27(28(23)36-8)38-13-37-20)25(16(14)3)39-29(31)15(2)10-21(33-5)34-6/h10-12,14,16,21,25,30H,9,13H2,1-8H3/b15-10+

InChI Key

JIIONVBSCCDHNA-XNTDXEJSSA-N

Isomeric SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)/C(=C/C(OC)OC)/C)OCO4)OC)O)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C(=CC(OC)OC)C)OCO4)OC)O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Kadsuralignan G typically involves the extraction of the plant material using solvents such as acetone or ethanol. The extract is then partitioned with solvents like hexane, chloroform, ethyl acetate, n-butanol, and water . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate Kadsuralignan G .

Industrial Production Methods

Industrial production of Kadsuralignan G would likely follow similar extraction and fractionation processes, with optimization for large-scale operations. This may involve the use of more efficient extraction techniques and purification methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Kadsuralignan G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving Kadsuralignan G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and chloroform are often used as reaction media .

Major Products Formed

The major products formed from the reactions of Kadsuralignan G depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different pharmacological properties .

Comparison with Similar Compounds

Table 1: Structural and Bioactive Properties of Selected Lignans

Compound Source Plant Molecular Formula Key Substituents Notable Bioactivity
Kadsuralignan G K. longipedunculata C₃₀H₃₂O₁₀ Methoxy at C-12, C-14; hydroxyl at C-6 Anti-inflammatory
Kadsuralignan C K. longipedunculata C₂₈H₃₀O₉ Hydroxyl at C-6; no C-12 methoxy Moderate antioxidant
Kadsulignan L K. coccinea C₂₉H₃₄O₁₀ Methyl at C-13; acetylated hydroxyl Cytotoxic (IC₅₀: 8.2 μM)

Key Observations :

  • Substituent Influence : The presence of a methoxy group at C-12 in Kadsuralignan G enhances its anti-inflammatory activity compared to Kadsuralignan C, which lacks this group .
  • Cytotoxicity : Kadsulignan L’s acetylated hydroxyl group and methyl substitution at C-13 correlate with its potent cytotoxicity against cancer cell lines .
  • Oxidative Stability : Kadsuralignan C’s hydroxyl-rich structure contributes to its antioxidant capacity but reduces metabolic stability compared to methoxy-substituted analogs .

Methodological Advancements in Analysis

Recent studies (e.g., 2021) have employed advanced analytical techniques, such as HPLC-MS and NMR crystallography, to differentiate these lignans. For instance, Supplementary Table 2 in highlights the retention time and mass spectra disparities between Kadsuralignan G and C, aiding in precise identification.

Bioactivity and Pharmacological Potential

  • Anti-inflammatory Activity : Kadsuralignan G inhibits TNF-α release by 78% at 10 μM, outperforming Kadsuralignan C (52% inhibition) due to its optimized substituent pattern .
  • Cytotoxicity : Kadsulignan L shows selective toxicity toward HeLa cells (IC₅₀: 8.2 μM), whereas Kadsuralignan G exhibits broader but less potent effects (IC₅₀: 15.4 μM) .

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